molecular formula C9H16ClNO2 B1318017 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine CAS No. 915920-51-3

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Cat. No.: B1318017
CAS No.: 915920-51-3
M. Wt: 205.68 g/mol
InChI Key: YBQWWSMRKQHSIL-UHFFFAOYSA-N
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Description

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a 3-chloropropanoyl group attached to the nitrogen atom of a 2,6-dimethylmorpholine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to acylate amino groups in proteins.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in the manufacture of polymers and resins.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Acid chlorides, for example, are typically corrosive and can cause burns and eye damage .

Future Directions

Future research on “4-(3-Chloropropanoyl)-2,6-dimethylmorpholine” could involve exploring its potential applications in pharmaceuticals or agrochemicals, given the prevalence of morpholine derivatives in these fields .

Mechanism of Action

Target of Action

It’s known that the compound possesses a2-chloro-ethyl fragment (CH2CH2Cl) , which can be subjected to nucleophilic substitution . This suggests that it might interact with various biological targets, depending on the specific context and environment.

Mode of Action

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is capable of acylation . This means it can introduce an acyl group into a molecule, typically involving the substitution of an active hydrogen atom in the molecule with an acyl group. This process can lead to significant changes in the biological activity of the target molecule .

Biochemical Pathways

Given its acylation capability, it can be inferred that it may influence a variety of biochemical pathways, particularly those involving proteins or other molecules that can undergo acylation .

Pharmacokinetics

Itssolubility in ethanol, ether, and chloroform suggests that it may have good bioavailability, as these properties often correlate with efficient absorption and distribution in the body.

Result of Action

Its ability to perform acylation could potentially alter the function of target molecules, leading to various downstream effects depending on the specific targets and biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by the pH of the environment . Furthermore, it’s sensitive to moisture , suggesting that its stability and efficacy could be compromised in humid conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine typically involves the acylation of 2,6-dimethylmorpholine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Acylation: The compound can act as an acylating agent, transferring the 3-chloropropanoyl group to other nucleophiles.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 3-chloropropanoic acid and 2,6-dimethylmorpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Acylation: Reagents such as anhydrous aluminum chloride or boron trifluoride are used to catalyze the acylation reactions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted morpholine derivatives with various functional groups.

    Acylation: Products include acylated nucleophiles with the 3-chloropropanoyl group.

    Hydrolysis: Major products are 3-chloropropanoic acid and 2,6-dimethylmorpholine.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionyl chloride: A precursor in the synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine, used in similar acylation reactions.

    2,6-Dimethylmorpholine: The parent morpholine compound, used in various organic syntheses.

    4-(3-Bromopropanoyl)-2,6-dimethylmorpholine: A bromine analog with similar reactivity but different reactivity patterns due to the presence of bromine.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the 3-chloropropanoyl group. This combination imparts specific reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution and acylation reactions makes it valuable in the preparation of various derivatives and in research applications.

Properties

IUPAC Name

3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQWWSMRKQHSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588522
Record name 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-51-3
Record name 3-Chloro-1-(2,6-dimethyl-4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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